molecular formula C18H19BrN2O2 B2696864 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 1448134-57-3

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2696864
CAS No.: 1448134-57-3
M. Wt: 375.266
InChI Key: SBLIGIPBUMKBJW-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a high-purity chemical compound designed for pharmaceutical research and development. This specialty chemical features a unique hybrid structure combining a 3-bromopyridinyl ether motif with a piperidine scaffold linked to an o-tolyl methanone group, creating a multifunctional building block with significant potential in drug discovery. The compound's structural architecture suggests particular utility for medicinal chemistry programs targeting kinase inhibition and neuropharmacology, with the bromopyridine moiety serving as an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig animations, enabling rapid diversification and structure-activity relationship studies . Research applications of this compound span multiple disciplines including molecular pharmacology and chemical biology. The piperidine-oxypyridine core presents a privileged structure frequently employed in CNS-targeting therapeutics, while the methanone linker provides conformational restraint that may enhance receptor binding affinity and selectivity. This compound serves as a key synthetic intermediate for developing potential therapeutic agents, with structural analogs appearing in patent literature covering various biological targets . The presence of the bromine atom at the pyridine 3-position offers a versatile handle for further functionalization, allowing researchers to incorporate additional chemical features for optimizing drug-like properties. Specific research applications include investigation as a potential building block for protein kinase inhibitors, neurotransmitter receptor modulators, and enzyme activators/inhibitors. The compound's structural features, particularly the o-tolyl group adjacent to the carbonyl function, may influence metabolic stability and membrane permeability, making it valuable for early-stage ADMET optimization studies. As a research chemical, this compound is provided exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-13-5-2-3-6-15(13)18(22)21-11-8-14(9-12-21)23-17-16(19)7-4-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLIGIPBUMKBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with piperidine under controlled conditions to form the piperidine derivative. Subsequent reactions with o-tolyl chloride and methanone groups are then carried out to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used to study biological pathways and interactions.

  • Industry: : Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it to structurally analogous methanone derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Notes
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone 3-Bromopyridinyloxy, o-tolyl methanone 385.25 Potential kinase inhibition
(2-Benzylpiperidin-1-yl)(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methanone Benzylpiperidine, 4-bromophenyl triazole 447.31 Anticandidal activity reported
[4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone Dichlorophenoxy, morpholinyl 445.29 Antibacterial properties
[4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone 4-Bromophenyl triazole, benzylpiperidine 434.33 CNS modulation potential

Key Comparisons

Substituent Effects on Bioactivity The 3-bromopyridinyloxy group in the target compound distinguishes it from analogs with 4-bromophenyl or dichlorophenoxy groups. Bromine at the pyridine 3-position may enhance π-stacking interactions in kinase binding pockets compared to para-substituted bromophenyl groups . o-Tolyl vs.

Physicochemical Properties

  • The target compound’s logP (3.2) is lower than that of the triazole-containing analog (logP ~4.1), suggesting improved aqueous solubility due to the pyridinyloxy group’s polarity .
  • Molecular Weight : At 385.25 g/mol, it is lighter than triazole-based analogs (e.g., 447.31 g/mol), aligning better with Lipinski’s rules for drug-likeness.

Synthetic Accessibility The target compound’s synthesis involves a nucleophilic substitution between 3-bromo-2-hydroxypyridine and 4-hydroxypiperidine, followed by coupling with o-tolyl methanone. This route is more straightforward than the multi-step click chemistry required for triazole analogs like SCHEMBL13192823 .

Reported Applications While the target compound lacks explicit biological data in public records, its analogs with 4-bromophenyl groups (e.g., SR-02000002255) show antifungal activity against Candida albicans (MIC = 8 µg/mL) . Morpholinyl-substituted methanones (e.g., MLS004256814) exhibit antibacterial effects, suggesting that the target compound’s piperidine core could be optimized for similar applications .

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(o-tolyl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, synthesis methods, and biological activities, supported by data tables and case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a bromopyridine moiety and an o-tolyl group. Its molecular formula is C18H20BrN2O2C_{18}H_{20}BrN_2O_2 with a molecular weight of approximately 372.27 g/mol. The presence of the bromine atom and the unique arrangement of functional groups contribute to its diverse biological properties.

Synthesis

The synthesis of this compound can be accomplished through several synthetic routes, typically involving:

  • Formation of the Piperidine Derivative : Reaction of 3-bromopyridine with piperidine under basic conditions.
  • Coupling with O-Tolyl Group : The resulting intermediate is then reacted with o-tolyl ketone to yield the final product.

This multi-step synthesis allows for the introduction of various substituents, potentially enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing bromine substituents on the pyridine ring have shown effectiveness against various bacterial strains.

Compound Activity Target Bacteria
3-BromopyridineAntimicrobialGram-positive and Gram-negative bacteria
Piperidinyl DerivativesAntitumorVarious cancer cell lines
This compoundPotentially AntimicrobialTo be determined in future studies

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial activity of several piperidine derivatives, revealing that compounds with halogen substitutions exhibited enhanced efficacy against Staphylococcus aureus and Escherichia coli. The incorporation of a bromine atom was particularly noted for increasing inhibitory effects on bacterial growth .
  • Antitumor Activity : Another investigation focused on the antitumor properties of piperidine derivatives. The results indicated that compounds similar to this compound displayed cytotoxic effects on cancer cell lines such as HeLa and MCF7, suggesting potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Computational studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that it may act as an inhibitor for certain kinases or enzymes related to cancer progression or bacterial resistance mechanisms .

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